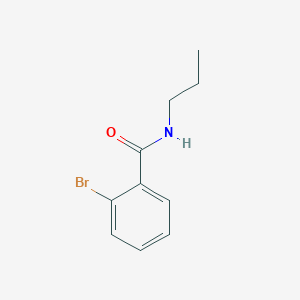

2-bromo-N-propylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-2-7-12-10(13)8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNIZYPMLUVRLJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405275 | |

| Record name | 2-bromo-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346695-08-7 | |

| Record name | 2-bromo-N-propylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-bromo-N-propylbenzamide from 2-bromobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-bromo-N-propylbenzamide, a valuable intermediate in pharmaceutical and agrochemical research. The primary focus is on the reaction of 2-bromobenzoyl chloride with n-propylamine, a classic example of nucleophilic acyl substitution. This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, and discusses critical aspects of purification and characterization. Furthermore, it emphasizes the importance of safety and procedural optimization to ensure a high-yield, high-purity synthesis.

Introduction: Significance and Applications

This compound and its structural analogs are key building blocks in the development of a wide range of biologically active molecules. The presence of the bromine atom provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, enabling the construction of complex molecular architectures. The amide functionality is a common feature in many pharmaceuticals, contributing to their binding affinity and metabolic stability. Amides are pervasive in nature and are present in many known drugs, including common analgesics like paracetamol.[1] The synthesis described herein is a fundamental transformation for medicinal chemists and process development scientists.

Reaction Mechanism: The Schotten-Baumann Reaction

The synthesis of this compound from 2-bromobenzoyl chloride and n-propylamine is a classic example of the Schotten-Baumann reaction.[2][3][4] This reaction involves the acylation of an amine with an acid chloride in the presence of a base.[3][5] The mechanism proceeds via a nucleophilic acyl substitution pathway.[2][4][5]

Step 1: Nucleophilic Attack The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of n-propylamine on the electrophilic carbonyl carbon of 2-bromobenzoyl chloride.[4][6][7] This attack forms a tetrahedral intermediate.[2][4][5]

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond. This concerted step results in the expulsion of the chloride ion, which is an excellent leaving group.[6][8]

Step 3: Deprotonation The resulting positively charged nitrogen is deprotonated by a base present in the reaction mixture. This neutralization step is crucial as it drives the reaction to completion.[3] In the absence of an added base, a second equivalent of the amine reactant would act as the base, consuming the starting material and reducing the overall yield.[6]

The overall reaction can be summarized as follows:

Caption: A simplified workflow of the Schotten-Baumann reaction.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Purity |

| 2-bromobenzoyl chloride | C₇H₄BrClO | 219.46 | 1.0 eq | >98% |

| n-propylamine | C₃H₉N | 59.11 | 1.1 eq | >99% |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.2 eq | >99% |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | >99.8% |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | |

| Brine | NaCl (aq) | 58.44 | As needed | |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed |

3.2. Reaction Setup and Procedure

-

Preparation: All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acid chloride.[9]

-

Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve n-propylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.[10][11]

-

Cooling: Cool the solution to 0 °C using an ice bath. This helps to control the exothermic nature of the reaction and minimize potential side reactions.[1][10]

-

Addition of Acid Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution dropwise over 30-60 minutes.[9][10][11] Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the complete addition, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.[11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[11]

-

Work-up:

-

Quench the reaction by adding 1 M HCl to neutralize the excess triethylamine.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[10]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[10]

-

Caption: A flowchart of the synthesis and purification process.

3.3. Safety Precautions

-

2-bromobenzoyl chloride: This reagent is corrosive and a lachrymator.[12] It causes severe skin burns and eye damage.[12][13] Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[12][13][14] It reacts violently with water, liberating toxic gas.[12][15]

-

n-propylamine: This is a flammable and corrosive liquid. Avoid inhalation of vapors and contact with skin and eyes.

-

Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.

-

Triethylamine: This is a corrosive and flammable liquid with a strong odor. Handle with care.

Purification and Characterization

4.1. Purification

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane.[10] Recrystallization from an appropriate solvent system can also be employed to obtain a highly pure product.[11]

4.2. Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine through the characteristic isotopic pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretches.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or no product yield | Hydrolysis of 2-bromobenzoyl chloride due to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere.[9][16] Use anhydrous solvents.[9] |

| Insufficient base to neutralize the generated HCl. | Use a slight excess of a non-nucleophilic base like triethylamine or pyridine.[16] | |

| Formation of side products | Diacylation of the amine. | Use a slight excess of the amine relative to the acid chloride and add the acid chloride slowly to the reaction mixture.[16] |

| Reaction of the acid chloride with the base. | Use a milder base like pyridine and add the acid chloride slowly.[16] |

Conclusion

The synthesis of this compound from 2-bromobenzoyl chloride and n-propylamine via the Schotten-Baumann reaction is a robust and reliable method. By carefully controlling the reaction conditions, particularly by ensuring anhydrous conditions and using an appropriate base, high yields of the desired product can be achieved. Proper purification and characterization are essential to ensure the quality of the final compound for its intended applications in research and development. This guide provides the necessary technical details and insights to enable researchers to successfully perform this important transformation.

References

- Grokipedia. Schotten–Baumann reaction.

- J&K Scientific LLC. Schotten-Baumann Reaction. 2021.

- chemeurope.com. Schotten-Baumann reaction.

- Chemistry Education. Synthesis and analysis of amides.

- SATHEE. Chemistry Schotten Baumann Reaction.

- Benchchem. 2-Amino-5-bromobenzoyl chloride reactivity with nucleophiles.

- Benchchem. An In-depth Technical Guide to 2-Amino-5-bromobenzoyl chloride: Properties, Synthesis, and Applications.

- Apollo Scientific. 2-Bromobenzoyl chloride.

- Benchchem. An In-depth Technical Guide to 2-Bromo-N-phenylbenzamide: Properties, Synthesis, and Biological Activities.

- Fisher Scientific. SAFETY DATA SHEET. 2012.

- Fisher Scientific. SAFETY DATA SHEET.

- Thermo Fisher Scientific. SAFETY DATA SHEET. 2025.

- Fisher Scientific. SAFETY DATA SHEET. 2023.

- Benchchem. Validating the Synthesis of 2-Bromo-N-phenylbenzamide: A Spectral Data Comparison Guide.

- Benchchem. Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents.

- Benchchem. Technical Support Center: Synthesis of 2-Bromo-N-phenylbenzamide.

- Chemguide. reaction between acyl chlorides and amines - addition / elimination.

- Chemguide. Explaining the reaction between acyl chlorides and amines - addition / elimination.

- Pearson. Write the mechanism for each of the following reactions: b. the reaction of benzoyl chloride with excess methylamine to form N-methylbenzamide.

Sources

- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 2. grokipedia.com [grokipedia.com]

- 3. Schotten-Baumann_reaction [chemeurope.com]

- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 5. jk-sci.com [jk-sci.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. fishersci.com [fishersci.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-bromo-N-propylbenzamide: Chemical Properties and Structure

Introduction

2-Bromo-N-propylbenzamide is a chemical compound belonging to the class of halogenated benzamides. Its structure, featuring a bromine atom at the ortho position of the benzene ring and an N-propyl substituent on the amide group, makes it a molecule of interest in synthetic organic chemistry and drug discovery. The presence of the bromo-aromatic and amide functionalities provides reactive sites for further chemical modifications, positioning it as a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthetic protocol, and an analysis of its structural characteristics and potential reactivity, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

The fundamental identity of this compound is established by its molecular formula, CAS registry number, and structural representations.

-

IUPAC Name: this compound

-

CAS Number: 346695-08-7[1]

-

Molecular Formula: C₁₀H₁₂BrNO[1]

-

Molecular Weight: 242.11 g/mol [1]

Chemical Structure

The molecular structure of this compound consists of a central benzamide core. A bromine atom is substituted at the C2 position of the phenyl ring, and a propyl group is attached to the nitrogen atom of the amide.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application, and integration into synthetic pathways. The following table summarizes the known and predicted properties of this compound.

| Property | Value | Source |

| Appearance | Solid (predicted) | - |

| Melting Point | N/A | [1] |

| Boiling Point | 342.9°C at 760 mmHg (predicted) | [1] |

| Density | 1.352 g/cm³ (predicted) | [1] |

| Flash Point | 161.2°C (predicted) | [1] |

| Vapor Pressure | 7.32E-05 mmHg at 25°C (predicted) | [1] |

| Refractive Index | 1.547 (predicted) | [1] |

| pKa | 14.24 ± 0.46 (predicted) | [1] |

Synthesis of this compound

The most direct and common method for the synthesis of N-alkylbenzamides is the acylation of the corresponding amine with a benzoyl chloride derivative. For this compound, this involves the reaction of 2-bromobenzoyl chloride with n-propylamine. This is an example of a nucleophilic acyl substitution reaction.

Reaction Rationale

The lone pair of electrons on the nitrogen atom of n-propylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. The chloride ion is an excellent leaving group, facilitating the formation of the amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

2-Bromobenzoyl chloride

-

n-Propylamine

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous dichloromethane (DCM) or a similar inert solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer and stirring bar

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve n-propylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C in an ice bath. This is to control the exothermicity of the reaction.

-

Addition of Acyl Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.1 equivalents) in anhydrous DCM to the cooled amine solution dropwise with constant stirring.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine (to reduce the amount of water in the organic layer).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Structural Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: Four protons on the substituted benzene ring are expected to appear as a complex multiplet in the aromatic region (δ 7.0-7.8 ppm).

-

Amide Proton (N-H): A broad singlet is expected for the N-H proton, typically in the region of δ 5.5-8.5 ppm. Its chemical shift can be concentration and solvent-dependent.

-

Propyl Group Protons:

-

The two protons on the carbon adjacent to the nitrogen (N-CH₂) will likely appear as a triplet of doublets or a quartet around δ 3.2-3.5 ppm.

-

The two protons of the central methylene group (-CH₂-) are expected to be a sextet around δ 1.5-1.7 ppm.

-

The three protons of the terminal methyl group (-CH₃) will appear as a triplet around δ 0.9-1.0 ppm.

-

¹³C NMR Spectroscopy

-

Carbonyl Carbon: The amide carbonyl carbon is expected to have a chemical shift in the range of δ 165-170 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are expected. The carbon bearing the bromine atom (C-Br) will be in the range of δ 115-125 ppm. The other aromatic carbons will appear between δ 120-140 ppm.

-

Propyl Group Carbons:

-

The carbon attached to the nitrogen (N-CH₂) is expected around δ 40-45 ppm.

-

The central methylene carbon (-CH₂-) will likely be in the range of δ 20-25 ppm.

-

The terminal methyl carbon (-CH₃) is expected around δ 10-15 ppm.

-

Infrared (IR) Spectroscopy

-

N-H Stretch: A sharp to moderately broad absorption band is expected around 3300 cm⁻¹ corresponding to the N-H stretching vibration.

-

C-H Stretches: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl group will be observed just below 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band is characteristic for the amide carbonyl stretch and is expected in the region of 1640-1680 cm⁻¹.

-

N-H Bend (Amide II): An absorption band for the N-H bend is expected around 1550 cm⁻¹.

-

C-Br Stretch: The C-Br stretching vibration will appear in the fingerprint region, typically between 500-650 cm⁻¹.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve cleavage of the amide bond and loss of the propyl group.

Reactivity and Potential Applications

Chemical Reactivity

The reactivity of this compound is primarily dictated by the bromo-aromatic system and the amide functionality.

-

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the ortho position, making it a valuable intermediate for the synthesis of complex molecular scaffolds.

-

Nucleophilic Aromatic Substitution (SNA): While less reactive than activated aryl halides, the C-Br bond can undergo nucleophilic aromatic substitution under certain conditions, particularly with strong nucleophiles.

-

Reactions of the Amide Group: The N-H proton can be deprotonated with a strong base to form an amidate, which can then be alkylated or undergo other reactions. The amide bond itself is relatively stable but can be hydrolyzed under strong acidic or basic conditions.

Recent studies have shown that 2-halobenzamides can undergo copper-catalyzed reactions with nitriles to form quinazolin-4(3H)-ones, which are important pharmaceutical scaffolds. Additionally, cobalt-catalyzed cyclization reactions of 2-bromobenzamides with carbodiimides have been developed to synthesize 3-(imino)isoindolin-1-ones.

Potential Applications

While specific applications for this compound are not extensively documented, its structural motifs are present in molecules with a range of biological activities. N-substituted benzamides are a common feature in many pharmaceuticals. The bromo-aromatic portion of the molecule makes it a key precursor for the synthesis of compounds with potential applications in:

-

Medicinal Chemistry: As a building block for the synthesis of novel therapeutic agents. The reactivity of the C-Br bond allows for the exploration of chemical space around the benzamide core.

-

Agrochemicals: Many pesticides and herbicides contain halogenated aromatic structures.

-

Materials Science: As a precursor for the synthesis of functionalized polymers and other advanced materials.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, data from closely related compounds suggest that it should be handled with care.

-

Hazards: Likely to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.

-

Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable synthetic intermediate with a rich potential for chemical modification. Its straightforward synthesis from readily available starting materials, combined with the reactivity of the bromo-aromatic and amide functionalities, makes it a versatile tool for chemists in both academic and industrial research. While detailed experimental characterization data is not abundant in the public literature, its properties and reactivity can be reliably predicted based on established chemical principles and comparison with analogous structures. Further investigation into the reactivity and biological activity of this compound and its derivatives is warranted to fully explore its potential in various scientific fields.

References

-

LookChem. This compound. [Link]

-

Yu, X., Gao, L., Jia, L., Yamamoto, Y., & Bao, M. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry, 83(17), 10352–10358. [Link]

-

Hsieh, J.-C., Li, Y.-H., Wang, Y.-J., Chen, C.-A., & Chuang, G. J. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Molecules, 26(23), 7212. [Link]

Sources

An In-depth Technical Guide to 2-Bromo-N-propylbenzamide (CAS Number: 346695-08-7): Spectroscopic Characterization and Therapeutic Context

Introduction

2-Bromo-N-propylbenzamide, identified by CAS number 346695-08-7, is a member of the versatile benzamide class of chemical compounds. With a molecular formula of C₁₀H₁₂BrNO and a molecular weight of 242.11 g/mol , this molecule holds potential as a building block in the synthesis of more complex pharmacologically active agents.[1][2] The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutics, including antipsychotics, antiemetics, and anticancer agents.[3][4][5][6] This guide provides a comprehensive technical overview of this compound, focusing on its predicted spectroscopic data, the experimental methodologies for its characterization, and the broader biological context of benzamide derivatives for researchers, scientists, and drug development professionals.

Synthesis of this compound

The synthesis of N-substituted benzamides like this compound is a fundamental transformation in organic chemistry. A common and effective method is the acylation of an amine with a benzoyl chloride, a reaction often performed under Schotten-Baumann conditions.[1][7] This involves the nucleophilic attack of the primary amine (n-propylamine) on the carbonyl carbon of the acid chloride (2-bromobenzoyl chloride).

Experimental Protocol: Synthesis via Acyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve n-propylamine (1.0 equivalent) in an anhydrous solvent such as dichloromethane (CH₂Cl₂).[8]

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to neutralize the HCl byproduct that will be formed.[8]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic reaction.

-

Acid Chloride Addition: Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution. Maintain the temperature at 0 °C during the addition.[8]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).[8]

-

Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[8]

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane.[8]

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.2 - 7.8 | Multiplet | 4H | Aromatic protons | The protons on the brominated benzene ring will appear in the aromatic region, with their splitting pattern influenced by the bromine substituent. |

| ~ 6.1 - 6.3 | Broad Singlet | 1H | N-H proton | The amide proton typically appears as a broad signal due to quadrupole broadening and exchange. |

| ~ 3.3 - 3.4 | Triplet or Multiplet | 2H | N-CH₂- | The methylene group adjacent to the nitrogen will be deshielded and will likely show coupling to the adjacent methylene group. |

| ~ 1.6 - 1.7 | Sextet or Multiplet | 2H | -CH₂-CH₃ | This methylene group will be split by the adjacent methyl and methylene groups. |

| ~ 0.9 - 1.0 | Triplet | 3H | -CH₃ | The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group. |

Predicted ¹³C NMR Spectrum:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 167 | C=O (Amide Carbonyl) | The carbonyl carbon of the amide group is characteristically found in this downfield region. |

| ~ 120 - 140 | Aromatic Carbons | Six distinct signals are expected for the carbons of the benzene ring, with the carbon bearing the bromine atom being significantly influenced. |

| ~ 42 | N-CH₂- | The carbon atom directly bonded to the nitrogen is deshielded. |

| ~ 23 | -CH₂-CH₃ | The central carbon of the propyl chain. |

| ~ 11 | -CH₃ | The terminal methyl carbon. |

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[9] Ensure the sample is fully dissolved to avoid line broadening.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium signal of the solvent. The sample is then "shimmed" to optimize the homogeneity of the magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Subsequently, acquire the ¹³C NMR spectrum. For more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

Predicted Mass Spectrum:

For this compound, the molecular ion peak [M]⁺ would be expected at m/z 241 and 243 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Predicted Fragmentation Pattern:

A common fragmentation pathway for benzamides is the cleavage of the amide bond (N-CO).[11] This would lead to the formation of a resonance-stabilized benzoyl cation.

-

m/z 183/185: Formation of the 2-bromobenzoyl cation ([C₇H₄BrO]⁺) after cleavage of the N-propyl group.

-

m/z 155/157: Loss of carbon monoxide (CO) from the 2-bromobenzoyl cation to give the 2-bromophenyl cation ([C₆H₄Br]⁺).

-

m/z 76: Further fragmentation could lead to the loss of bromine from the 2-bromophenyl cation, although this is less common.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[3] Further dilute this solution to the low µg/mL or ng/mL range.[3]

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis: The mass analyzer separates the ions based on their m/z ratio.

-

Tandem MS (MS/MS): To confirm the fragmentation pattern, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate and analyze the fragment ions.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~ 3300 | N-H Stretch | Amide |

| ~ 3050-3100 | C-H Stretch | Aromatic |

| ~ 2850-2960 | C-H Stretch | Aliphatic (propyl group) |

| ~ 1640 | C=O Stretch (Amide I) | Amide |

| ~ 1540 | N-H Bend (Amide II) | Amide |

| ~ 750 | C-Br Stretch | Aryl bromide |

ATR-FTIR is a convenient technique for analyzing solid samples.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.[13]

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.[4]

-

Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal.[13]

-

Sample Spectrum: Record the IR spectrum of the sample. The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

Cleaning: Clean the crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.[4]

Biological and Therapeutic Context of Benzamides

The benzamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[6] This versatility has led to the development of benzamide-containing drugs for a wide range of diseases.

Mechanisms of Action

Benzamide derivatives exert their therapeutic effects through several mechanisms:

-

Dopamine Receptor Antagonism: Many benzamides act as antagonists at dopamine D2-like receptors, which is the basis for their use as antipsychotic and antiemetic drugs.[3][14] Sulpiride and amisulpride are examples of benzamide-based atypical antipsychotics.[5]

-

Enzyme Inhibition:

-

Histone Deacetylase (HDAC) Inhibition: Certain benzamide derivatives are potent HDAC inhibitors, a mechanism that is being explored for cancer therapy.[6][15] The benzamide group can chelate the zinc ion in the active site of HDAC enzymes.[6]

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition: Benzamides are also known inhibitors of PARP, an enzyme involved in DNA repair.[12][16] This makes them attractive candidates for cancer therapeutics, particularly in tumors with deficiencies in other DNA repair pathways.

-

-

Antimicrobial and Anti-inflammatory Activity: Novel benzamide derivatives have shown promising antimicrobial activity against various bacterial strains.[17][18] Additionally, some derivatives exhibit anti-inflammatory properties.[17]

The specific biological activity of this compound has not been extensively reported. However, its structure suggests it could serve as a valuable intermediate for synthesizing more complex molecules with potential activity as dopamine receptor modulators, enzyme inhibitors, or antimicrobial agents. The presence of the bromo-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, to explore structure-activity relationships.

Conclusion

This compound is a chemical entity with significant potential for applications in drug discovery and development, stemming from its core benzamide structure. While direct spectroscopic data is not widely available, a thorough understanding of its predicted spectral characteristics can be derived from related compounds. The established protocols for its synthesis and spectroscopic analysis provide a clear path for its preparation and characterization in a research setting. The diverse biological activities of the broader benzamide class underscore the potential for derivatives of this compound to be developed into novel therapeutic agents. This guide serves as a foundational resource for scientists and researchers interested in exploring the chemistry and potential applications of this and related compounds.

References

- BenchChem. (2025). Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides. BenchChem.

- ChemScene. (n.d.). 346695-08-7 | N-Propyl-2-bromobenzamide.

- BenchChem. (2025). Mechanism of Action of Hydroxy-Substituted Benzamides: A Technical Guide. BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis. Retrieved January 18, 2026, from NINGBO INNO PHARMCHEM CO.,LTD. website.

- PubMed. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase.

- BenchChem. (2025).

- BenchChem. (2025). The Benzamides: A Journey from Chemical Curio to Therapeutic Cornerstone. BenchChem.

- BenchChem. (2025).

- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Taylor & Francis. (n.d.). Benzamide – Knowledge and References.

- Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.).

- PubMed. (n.d.). Pharmacological classification of benzamides.

- BenchChem. (2025). Technical Support Center: Synthesis of N-Substituted Benzamides. BenchChem.

- National Institutes of Health. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Substituted Benzamides. BenchChem.

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles), 8(10), 273-280.

- BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-N-phenylbenzamide: Properties, Synthesis, and Biological Activities. BenchChem.

- PubChem. (n.d.). N-Propylbenzamide.

- PubChem. (n.d.). 2-Bromobenzamide.

- ResearchGate. (2018). Scheme 1. Reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl....

- PrepChem.com. (n.d.). Synthesis of 2-amino-4-bromo-N-(4-bromo-2-fluorobenzyl)benzamide.

- Benchchem. (n.d.). N-Propylbenzamide | High-Purity Research Compound.

- PubChem. (n.d.). 2-Bromo-N-isopropylbenzamide.

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Biological Activity of Substituted Benzamides. BenchChem.

- Western University. (n.d.). NMR Sample Preparation.

- Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Chemistry LibreTexts.

- National Institutes of Health. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 10. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors [mdpi.com]

- 11. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacological classification of benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

Starting material for 2-bromo-N-propylbenzamide synthesis

An In-depth Technical Guide to the Synthesis of 2-bromo-N-propylbenzamide: Starting Material Selection and Methodologies

Introduction

This compound is a substituted aromatic amide of interest in various fields of chemical research, including medicinal chemistry and materials science. The strategic placement of the bromine atom and the N-propyl group on the benzamide scaffold allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules. The efficiency and success of its synthesis are critically dependent on the choice of the starting material and the subsequent reaction pathway. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the rationale behind the selection of starting materials and the detailed experimental protocols for their conversion.

Strategic Considerations for Starting Material Selection

The choice of a starting material for the synthesis of this compound is primarily dictated by factors such as commercial availability, cost, reactivity, and the desired scale of the reaction. The two most common and logical starting points are 2-bromobenzoic acid and its more reactive derivative, 2-bromobenzoyl chloride.

-

2-Bromobenzoic Acid: A readily available and relatively stable solid, making it easy to handle and store. Its direct use in amide bond formation requires an activation step to enhance the electrophilicity of the carbonyl carbon.

-

2-Bromobenzoyl Chloride: A highly reactive liquid that readily undergoes nucleophilic acyl substitution.[1] While more expensive and sensitive to moisture, it offers a more direct and often higher-yielding route to the desired amide.

This guide will explore the synthetic pathways originating from both of these key starting materials.

Synthesis from 2-Bromobenzoyl Chloride: A Direct Acylation Approach

The reaction of 2-bromobenzoyl chloride with propylamine represents the most direct method for the synthesis of this compound. This reaction is a classic example of nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of propylamine attacks the electrophilic carbonyl carbon of the acyl chloride.[2]

Reaction Mechanism and Rationale

The high reactivity of acyl chlorides stems from the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic.[3] The reaction proceeds via an addition-elimination mechanism, with the formation of a tetrahedral intermediate that subsequently collapses to expel a chloride ion, forming the stable amide bond. A key consideration in this reaction is the liberation of hydrogen chloride (HCl) as a byproduct.[2][4] To prevent the protonation of the propylamine starting material and drive the reaction to completion, a non-nucleophilic base, such as triethylamine or pyridine, is typically added to scavenge the HCl.[4]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound from 2-bromobenzoyl chloride.

Detailed Experimental Protocol

Materials:

-

2-Bromobenzoyl chloride

-

Propylamine

-

Triethylamine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve propylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.[4]

-

Cooling: Cool the solution to 0°C in an ice bath. This is crucial to control the exothermic nature of the reaction and minimize side reactions.[3]

-

Addition of Acyl Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture dropwise. Maintain the temperature at 0°C during the addition.[4]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[4]

-

Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis from 2-Bromobenzoic Acid: Amide Coupling Strategies

When starting from 2-bromobenzoic acid, the carboxylic acid must first be "activated" to facilitate the amide bond formation with propylamine.[5] This can be achieved through two primary strategies: conversion to the acyl chloride in situ or the use of coupling reagents.

Strategy 1: In Situ Formation of 2-Bromobenzoyl Chloride

This method involves converting 2-bromobenzoic acid to 2-bromobenzoyl chloride using a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, followed by the immediate reaction with propylamine without isolating the acyl chloride intermediate.[6]

Rationale: This two-step, one-pot procedure avoids the handling and storage of the moisture-sensitive 2-bromobenzoyl chloride. Thionyl chloride is often preferred for its cost-effectiveness, and the byproducts (SO₂ and HCl) are gaseous, which simplifies their removal. A catalytic amount of dimethylformamide (DMF) is often used to accelerate the formation of the acyl chloride.[6]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound from 2-bromobenzoic acid via in situ acyl chloride formation.

Detailed Experimental Protocol

Materials:

-

2-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dimethylformamide (DMF) (catalytic amount)

-

Propylamine

-

Triethylamine

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Standard work-up and purification reagents as listed previously

Procedure:

-

Acid Chloride Formation: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 equivalent) and thionyl chloride (1.1-1.5 equivalents) with a catalytic amount of DMF.[6] Heat the mixture to reflux for 1-2 hours. The reaction should be performed in a well-ventilated fume hood.

-

Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation or under reduced pressure. Toluene can be added and subsequently evaporated to azeotropically remove any remaining traces.[6]

-

Amidation: Dissolve the crude 2-bromobenzoyl chloride in anhydrous DCM and cool the solution to 0°C.

-

Amine Addition: In a separate flask, prepare a solution of propylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM.

-

Reaction: Slowly add the propylamine solution to the cooled 2-bromobenzoyl chloride solution. Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Follow the work-up and purification steps as described in the protocol for the synthesis from 2-bromobenzoyl chloride.

Strategy 2: Direct Amide Coupling with Coupling Reagents

A more modern and often milder approach is the direct coupling of 2-bromobenzoic acid with propylamine using a coupling reagent. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then readily attacked by the amine.

Common Coupling Reagents:

-

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[7] EDC is often preferred as its urea byproduct is water-soluble, simplifying purification. These reactions are often run with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve yields and reduce the risk of racemization in chiral substrates.[7]

-

Uronium/Phosphonium Salts: Reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation with minimal side reactions.[7][8]

Rationale: Coupling reagents offer a significant advantage in terms of mild reaction conditions and functional group tolerance. They avoid the need for harsh reagents like thionyl chloride and are particularly useful for sensitive substrates. The choice of coupling reagent can be tailored to the specific substrates and desired reaction conditions.

Experimental Workflow Diagram (Using EDC/HOBt)

Caption: Workflow for the synthesis of this compound from 2-bromobenzoic acid using EDC/HOBt coupling.

Detailed Experimental Protocol (EDC/HOBt Coupling)

Materials:

-

2-Bromobenzoic acid

-

Propylamine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

-

Standard work-up and purification reagents

Procedure:

-

Reaction Setup: To a solution of 2-bromobenzoic acid (1.0 equivalent) in anhydrous DMF, add HOBt (1.1 equivalents) and EDC (1.1 equivalents).

-

Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.

-

Amine Addition: Add propylamine (1.0 equivalent) and DIPEA (1.5 equivalents) to the reaction mixture.

-

Reaction Progression: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Washing: Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.

-

Drying, Concentration, and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.

Comparative Summary of Synthetic Routes

| Starting Material | Method | Key Reagents | Advantages | Disadvantages |

| 2-Bromobenzoyl Chloride | Direct Acylation | Propylamine, Triethylamine | High reactivity, fast reaction times, straightforward procedure. | Starting material is moisture-sensitive and corrosive. |

| 2-Bromobenzoic Acid | In Situ Acyl Chloride Formation | SOCl₂ or Oxalyl Chloride, Propylamine | Avoids handling of acyl chloride, uses inexpensive reagents. | Involves harsh and corrosive reagents (SOCl₂). |

| 2-Bromobenzoic Acid | Coupling Reagent | EDC/HOBt, HATU, etc., Propylamine | Mild reaction conditions, high functional group tolerance, good yields. | Coupling reagents can be expensive. |

Conclusion

The synthesis of this compound can be efficiently achieved from either 2-bromobenzoyl chloride or 2-bromobenzoic acid. The choice between these starting materials and synthetic routes depends on factors such as the scale of the synthesis, cost considerations, and the availability of specific reagents. The direct acylation of 2-bromobenzoyl chloride offers a rapid and high-yielding pathway, while the use of 2-bromobenzoic acid with modern coupling reagents provides a milder and more versatile alternative. The detailed protocols and strategic considerations presented in this guide are intended to equip researchers with the necessary information to select and execute the most appropriate synthetic strategy for their specific needs.

References

- BenchChem. (2025). Side reactions of 2-Amino-5-bromobenzoyl chloride with protic solvents.

- BenchChem. (2025). An In-depth Technical Guide to 2-Bromo-N-phenylbenzamide: Properties, Synthesis, and Biological Activities.

- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006).

- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

- BenchChem. (2025).

- Wolf, C., et al. (2006).

- BenchChem. (2025).

- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

- ResearchGate. (n.d.).

- Sigma-Aldrich. (n.d.). 2-Bromobenzoic acid.

- Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.

- CymitQuimica. (n.d.). CAS 7154-66-7: 2-Bromobenzoyl chloride.

- BenchChem. (2025). In-Depth Technical Guide: 2-Bromo-N-phenylbenzamide (CAS RN 10282-57-2).

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Amides from 6-Bromo-3-methoxy-2-methylbenzoic acid.

Sources

- 1. CAS 7154-66-7: 2-Bromobenzoyl chloride | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. hepatochem.com [hepatochem.com]

An In-depth Technical Guide to the Physical and Chemical Stability of 2-bromo-N-propylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical stability of 2-bromo-N-propylbenzamide, a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information on closely related benzamide analogs and established scientific principles to predict its stability profile. Furthermore, it outlines a rigorous, self-validating experimental protocol for the comprehensive stability assessment of this compound, grounded in the International Council for Harmonisation (ICH) guidelines. This guide is intended to equip researchers and drug development professionals with the necessary framework to characterize and ensure the stability and quality of this compound.

Physicochemical Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of any stability assessment. While some data for this compound is available, certain key parameters require experimental determination.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-bromobenzamide | N-propylbenzamide |

| Molecular Formula | C₁₀H₁₂BrNO[1] | C₇H₆BrNO | C₁₀H₁₃NO[2] |

| Molecular Weight | 242.11 g/mol [1] | 200.03 g/mol | 163.22 g/mol [2] |

| Appearance | Data not available | White, crystalline solid | Not available |

| Melting Point | Not available | 160-162 °C | Not available |

| Boiling Point | 342.9°C at 760 mmHg[1] | Not available | Not available |

| Solubility | Data not available | Soluble in organic solvents | Not available |

Expert Insight: The lack of a reported melting point and a description of the physical appearance for this compound represents a critical data gap. The first step in characterizing a new batch of this compound should be the experimental determination of these properties. The melting point provides a crucial indication of purity, while a consistent physical appearance (e.g., color, crystal form) is a key quality attribute. Based on the structures of related compounds, it is anticipated to be a solid at room temperature. Its solubility is predicted to be low in water and higher in organic solvents such as ethanol, methanol, and acetonitrile. A detailed protocol for solubility determination is provided in the experimental section.

Predicted Stability Profile and Potential Degradation Pathways

The stability of this compound is dictated by the chemical reactivity of its constituent functional groups: the benzamide core, the N-propyl substituent, and the ortho-bromo substituent on the aromatic ring.

Hydrolytic Stability

The amide bond in the benzamide structure is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[3][4]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to yield 2-bromobenzoic acid and n-propylamine.[3]

-

Base-Catalyzed Hydrolysis: In the presence of a base, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the n-propylamide anion, which is subsequently protonated to yield n-propylamine and the carboxylate salt of 2-bromobenzoic acid.[4]

Expert Insight: The rate of hydrolysis is expected to be pH-dependent. A comprehensive stability study must therefore evaluate the compound's stability across a range of pH values, as recommended by ICH guidelines.[5]

Photostability

Aromatic compounds, particularly those with halogen substituents, can be susceptible to photodegradation. Exposure to light, especially in the ultraviolet (UV) region, can provide the energy to induce photochemical reactions.[6]

Expert Insight: Potential photodegradation pathways could involve the cleavage of the carbon-bromine bond to form radical intermediates, which could then participate in a variety of secondary reactions. The ICH Q1B guideline provides a standardized approach for photostability testing, which is essential for determining the need for light-protective packaging and handling procedures.[7]

Thermal Stability

The thermal stability of benzamides is generally considered to be robust. However, at elevated temperatures, degradation can occur. Thermal degradation of polyamides often involves the cleavage of the amide bond and other linkages within the molecule.[8][9]

Expert Insight: Forced degradation studies at elevated temperatures are crucial for identifying potential thermally induced degradation products and for determining the compound's intrinsic thermal lability. These studies are typically conducted at temperatures in 10°C increments above the accelerated stability testing temperature.[5]

A Framework for Stability Testing: An Experimental Guide

The following section outlines a comprehensive and self-validating experimental protocol for assessing the stability of this compound, adhering to the principles of the ICH guidelines.[1][5][10]

Preliminary Characterization

Objective: To determine the fundamental physical properties of the test substance.

Protocol:

-

Physical Appearance: Visually inspect the substance and record its color, form (e.g., crystalline, amorphous powder), and any odor.

-

Melting Point: Determine the melting point using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

-

Solubility:

-

Qualitative Assessment: To approximately 5-10 mg of the compound in a series of vials, add 1 mL of various solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, dimethyl sulfoxide). Vortex and visually classify as soluble, partially soluble, or insoluble.[11]

-

Quantitative Assessment: For solvents in which the compound is soluble, prepare a saturated solution by adding an excess of the compound to a known volume of the solvent. Equilibrate the solution at a constant temperature (e.g., 25°C) for 24 hours with agitation. Filter the saturated solution and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).[11]

-

Forced Degradation Studies

Objective: To identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.

Protocol:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH at an elevated temperature (e.g., 60°C) for a defined period.

-

Oxidative Degradation: Treat a solution of the compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat at a temperature significantly higher than that used for accelerated stability testing (e.g., 80°C).

-

Photodegradation: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[7] A dark control sample should be stored under the same conditions to differentiate between light-induced and thermal degradation.

Expert Insight: For each stress condition, samples should be taken at various time points and analyzed using a stability-indicating analytical method. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified.

Stability-Indicating Analytical Method Development

Objective: To develop and validate a robust analytical method capable of separating and quantifying the intact compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[12][13][14]

Protocol:

-

Method Development:

-

Column Selection: A reversed-phase C18 column is a common starting point.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase and the gradient of the organic modifier should be optimized to achieve adequate separation of all peaks.

-

Detection Wavelength: The UV detection wavelength should be selected based on the UV spectrum of the parent compound to ensure adequate sensitivity. A wavelength of 254 nm is often a good starting point for aromatic compounds.[12]

-

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit. The specificity of the method is demonstrated by its ability to resolve the parent peak from all degradation product peaks.

Formal Stability Studies

Objective: To establish a re-test period for this compound under defined storage conditions.

Protocol:

-

Batch Selection: At least three primary batches of the compound should be placed on stability.[5]

-

Container Closure System: The compound should be stored in a container closure system that is the same as or simulates the packaging proposed for storage and distribution.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[15]

-

-

Testing Frequency:

-

Long-term: Typically 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: Typically 0, 3, and 6 months.[10]

-

-

Evaluation: At each time point, the samples should be tested for their physical appearance, and the purity and degradation products should be quantified using the validated stability-indicating HPLC method.

Visualization of Workflows

Experimental Workflow for Stability Testing

Caption: Workflow for the stability assessment of this compound.

Hypothetical Degradation Pathway: Acid-Catalyzed Hydrolysis

Caption: Proposed mechanism for the acid-catalyzed hydrolysis of this compound.

Conclusion

While a complete experimental profile for this compound is not yet publicly available, this guide provides a robust framework for its characterization and stability assessment. By leveraging data from analogous compounds and adhering to internationally recognized guidelines, researchers can confidently establish the stability profile of this important pharmaceutical intermediate. The provided experimental protocols are designed to be self-validating, ensuring the generation of high-quality, reliable data that is essential for regulatory submissions and the overall success of drug development programs. The principles and methodologies outlined herein are fundamental to ensuring the safety, efficacy, and quality of pharmaceutical products.

References

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2003. [Link]

-

Hydrolysis of Benzamide to Benzoic Acid. Prezi; 2025. [Link]

-

ICH Q1 Guideline on Stability Testing of Drug Substances and Drug Products. European Medicines Agency; 2025. [Link]

-

ICH Guidelines for Stability. KK Wagh College of Pharmacy. [Link]

-

ICH Stability Testing Guidelines. SNS Courseware. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma; 2025. [Link]

-

This compound. LookChem. [Link]

-

N-Propylbenzamide. PubChem. [Link]

-

Hydrolysis of Amides. Chemistry LibreTexts; 2024. [Link]

-

Photostability and Photostabilization of Drugs and Drug Products. SciSpace. [Link]

-

ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 1996. [Link]

-

Thermal degradation and ageing of segmented polyamides. ResearchGate; 2025. [Link]

-

Thermal Degradation of Polyamides. Part 1. Aliphatic Polymers. DTIC. [Link]

-

A Review on RP-HPLC Techniques for Stability Testing in Drug Formulations. [Link]

-

Analytical Techniques In Stability Testing. Separation Science. [Link]

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. N-Propylbenzamide | C10H13NO | CID 25354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prezi.com [prezi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. snscourseware.org [snscourseware.org]

- 6. scispace.com [scispace.com]

- 7. ema.europa.eu [ema.europa.eu]

- 8. researchgate.net [researchgate.net]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. database.ich.org [database.ich.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

An In-depth Technical Guide to 2-bromo-N-propylbenzamide: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2-bromo-N-propylbenzamide, a substituted benzamide with potential applications in medicinal chemistry and drug development. The document details its chemical identity, a robust synthesis protocol, predicted physicochemical properties, and a discussion of its potential biological relevance based on structurally related compounds. This resource is intended for researchers, medicinal chemists, and professionals in the field of drug discovery.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is fundamental to scientific research. The compound of interest is this compound.

IUPAC Name: The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name unequivocally defines its molecular structure, indicating a benzamide scaffold with a bromine atom at the second position of the benzene ring and a propyl group attached to the amide nitrogen.

Synonyms: While less common than its isopropyl isomer, potential synonyms that may be encountered in literature or chemical catalogs include:

-

N-propyl-2-bromobenzamide

It is crucial to distinguish this compound from its isomer, 2-bromo-N-isopropylbenzamide (IUPAC name: 2-bromo-N-propan-2-ylbenzamide), which is more commonly documented.[1]

Molecular Structure: The structure consists of a benzene ring monosubstituted with a bromine atom and a carboxamide group at adjacent positions (ortho substitution). The nitrogen of the amide is substituted with an n-propyl group.

Physicochemical Properties

Due to the limited availability of experimental data for this compound in public databases, the following properties are predicted based on its chemical structure and data from analogous compounds. These values are essential for designing experimental conditions, such as selecting appropriate solvent systems for synthesis and purification, and for preliminary assessment of its drug-like properties.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₁₂BrNO | Derived from the chemical structure. |

| Molecular Weight | 242.11 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | White to off-white solid | Inferred from similar benzamide compounds. |

| Melting Point | Not available | Expected to be a solid at room temperature. |

| Boiling Point | > 300 °C | Estimated based on similar aromatic amides. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Typical for moderately polar organic compounds. |

| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.5 | Estimated; indicates moderate lipophilicity, which is often favorable for cell membrane permeability. |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most directly achieved through the N-acylation of propylamine with 2-bromobenzoyl chloride. This is a standard and robust method for amide bond formation. The protocol described below is a self-validating system, with clear steps for reaction monitoring and purification to ensure the identity and purity of the final product.

Reaction Principle: The synthesis involves a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of propylamine (the nucleophile) attacks the electrophilic carbonyl carbon of 2-bromobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride leaving group, followed by deprotonation of the nitrogen, yields the desired amide. A non-nucleophilic base, such as triethylamine, is used to scavenge the hydrogen chloride (HCl) produced during the reaction, driving the equilibrium towards the product.

Materials and Reagents

-

2-Bromobenzoyl chloride

-

Propylamine

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate and Hexane (for elution)

Step-by-Step Experimental Procedure

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve propylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

-

Addition of Acyl Chloride:

-

Slowly add a solution of 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution dropwise over 15-20 minutes.

-

Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (2-bromobenzoyl chloride) is consumed.

-

-

Workup:

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[2] This washing sequence removes unreacted amine, triethylamine hydrochloride, and any remaining aqueous-soluble impurities.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable gradient of ethyl acetate in hexane as the eluent.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the synthesis of this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not extensively reported, the N-alkyl benzamide scaffold is a common motif in pharmacologically active compounds. The introduction of a bromine atom and a propyl group can significantly influence the compound's steric and electronic properties, as well as its metabolic stability and pharmacokinetic profile.

-

Enzyme Inhibition: Many N-alkyl benzamides have been investigated as enzyme inhibitors. The specific substitution pattern on the aromatic ring and the nature of the N-alkyl group are critical for target affinity and selectivity. For example, various N-alkyl nitrobenzamides have been studied for their antimycobacterial activity.[3]

-

Antimicrobial Agents: The N-alkyl amide linkage is present in numerous antimicrobial compounds. The lipophilicity conferred by the propyl chain and the halogen atom could enhance cell membrane penetration, a desirable property for antimicrobial agents.[4]

-

Central Nervous System (CNS) Activity: The benzamide functional group is a key pharmacophore in several CNS-active drugs. Modifications to the N-alkyl substituent can modulate blood-brain barrier permeability and receptor binding affinity.

-

Synthetic Intermediate: this compound can serve as a versatile intermediate for further chemical modifications. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce a wide range of substituents, enabling the generation of diverse chemical libraries for high-throughput screening.

Logical Relationships in Synthesis and Application

Caption: Interrelationship between the synthesis, properties, and applications of this compound.

Conclusion

This compound is a chemical entity with significant potential for exploration in medicinal chemistry. While detailed experimental data for this specific isomer is not widely available, its synthesis can be reliably achieved through established N-acylation protocols. The structural features of this compound, including the benzamide core, the ortho-bromo substituent, and the N-propyl group, provide a foundation for its investigation as a potential therapeutic agent or as a versatile building block for the synthesis of more complex molecules. Further research into its biological activities is warranted to fully elucidate its potential in drug discovery.

References

-

PubChem. 2-Bromo-N-isopropylbenzamide. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. [Link]

-

PubMed. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]

-

MDPI. N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues: Synthesis and Multitarget Biological Activity. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 2-bromo-N-propylbenzamide in Organic Solvents

Foreword: The Critical Role of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the characterization of a compound's physicochemical properties is a cornerstone of successful drug design. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability and overall efficacy.[1][2] A comprehensive understanding of a compound's solubility profile in various organic solvents is not merely an academic exercise; it is a vital step in formulation development, enabling the creation of stable, effective, and safe dosage forms.[2][3] This guide provides an in-depth exploration of the solubility profile of 2-bromo-N-propylbenzamide, a compound of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, present a robust experimental protocol for its determination, and discuss the anticipated results based on the behavior of structurally similar molecules.